1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-

Description

Nomenclature, Classification, and Historical Context

The compound 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- represents a complex heterocyclic molecule within the pyrazole family of compounds. The systematic nomenclature reflects the intricate structural features present in this molecule, incorporating multiple functional groups and substitution patterns that define its chemical identity. The Chemical Abstracts Service registry number 67939-25-7 provides a unique identifier for this compound, facilitating its recognition in chemical databases and literature.

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This nomenclature system established the foundation for describing five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The term itself derives from the systematic approach to naming heterocyclic compounds that emerged during the late nineteenth century, when chemists began to establish standardized naming conventions for newly discovered ring systems. Knorr's initial discovery of antipyretic properties in pyrazole derivatives, particularly antipyrine, marked the beginning of systematic investigation into this class of compounds.

The classification of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- places it within the broader category of substituted pyrazoles, specifically those bearing sulfonyl functionality. This compound belongs to the subclass of 4,5-dihydropyrazoles, which are characterized by the presence of a saturated carbon-carbon bond within the pyrazole ring system. The presence of both carboxylic acid and sulfonyl groups creates a multifunctional molecule that exhibits distinct chemical properties compared to simpler pyrazole derivatives.

The molecular formula C₁₁H₁₀N₂O₆S accurately represents the elemental composition of this compound, with a calculated molecular weight of 298.270 grams per mole. The International Union of Pure and Applied Chemistry name provides systematic identification based on the substitution pattern and functional group arrangement present in the molecule. Alternative nomenclature systems, including those used in various chemical databases, may employ slightly different naming conventions while referring to the same chemical entity.

Structural Characteristics of Pyrazole-Sulfonyl Derivatives

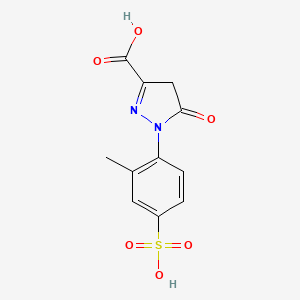

The structural architecture of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- demonstrates the complex interplay between multiple functional groups within a single molecular framework. The core pyrazole ring system serves as the central scaffold, characterized by a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions. This fundamental ring structure exhibits planar geometry, with carbon-nitrogen bond distances of approximately 1.33 Ångströms, as established through X-ray crystallographic studies of related pyrazole compounds.

The 4,5-dihydro designation indicates the presence of a saturated region within the pyrazole ring, specifically between the fourth and fifth carbon positions. This structural feature distinguishes this compound from fully aromatic pyrazole derivatives and imparts distinct chemical reactivity patterns. The presence of the ketone functionality at the 5-position contributes to the overall electronic structure of the molecule, influencing both its stability and reactivity profile.

The sulfonyl-substituted phenyl group attached at the 1-position represents a significant structural element that defines the compound's chemical behavior. The 2-methyl-4-sulfophenyl substituent introduces both steric and electronic effects that influence molecular conformation and intermolecular interactions. The sulfonic acid group (-SO₃H) provides a strongly acidic functionality, contributing to the compound's solubility characteristics and potential for forming hydrogen bonds with other molecules.

The carboxylic acid group positioned at the 3-position of the pyrazole ring adds another acidic functionality to the molecular structure. This functional group arrangement creates a diacidic compound capable of multiple ionization states depending on the pH environment. The spatial arrangement of these functional groups influences the overall three-dimensional structure of the molecule and determines its chemical reactivity patterns.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₆S |

| Molecular Weight | 298.270 g/mol |

| Ring System | 4,5-Dihydropyrazole |

| Acidic Groups | Carboxylic acid, Sulfonic acid |

| Aromatic Substitution | 2-Methyl-4-sulfophenyl |

| InChI Key | WPBFQWYLRKBVCE-UHFFFAOYSA-N |

Position Within Heterocyclic Chemistry Framework

The compound 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- occupies a distinctive position within the broader framework of heterocyclic chemistry, representing an advanced example of functionalized pyrazole derivatives. Heterocyclic compounds, defined as cyclic organic molecules containing at least one heteroatom, constitute a fundamental class of chemical entities that serve as building blocks for numerous natural products and synthetic materials. The pyrazole ring system, classified as a 1,2-diazole, belongs to the larger family of azole heterocycles, which includes imidazoles, triazoles, and tetrazoles.

Within the systematic classification of heterocyclic compounds, pyrazoles are categorized as five-membered rings containing two nitrogen atoms in adjacent positions. This structural arrangement distinguishes pyrazoles from other diazole isomers, such as imidazoles, where the nitrogen atoms are separated by a carbon atom. The specific substitution pattern present in 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- places it within the subclass of highly functionalized pyrazole derivatives that have emerged as important synthetic targets in modern heterocyclic chemistry.

The integration of sulfonyl functionality within the pyrazole framework represents a significant advancement in heterocyclic design, as sulfonyl groups provide unique electronic and steric properties that influence molecular behavior. Recent developments in pyrazole chemistry have emphasized the importance of sulfonyl-substituted derivatives, with researchers demonstrating novel synthetic approaches for incorporating these functional groups into pyrazole scaffolds. The presence of multiple functional groups within a single heterocyclic framework exemplifies the trend toward increasing molecular complexity in modern synthetic chemistry.

The compound's position within heterocyclic chemistry is further defined by its relationship to other functionalized pyrazole derivatives that have been reported in recent literature. Studies have shown that pyrazole-sulfonamide derivatives exhibit distinct chemical properties compared to their non-sulfonyl counterparts, with enhanced stability and modified reactivity patterns. The specific arrangement of functional groups in 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- represents an optimized molecular architecture that balances synthetic accessibility with functional diversity.

Significance in Pyrazole Chemistry Research

The research significance of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- extends beyond its individual chemical properties to encompass its role as a representative example of advanced pyrazole derivatives that have captured the attention of synthetic chemists worldwide. Contemporary pyrazole research has evolved from simple ring formation reactions to sophisticated approaches for constructing highly substituted and functionalized pyrazole scaffolds. This compound exemplifies the current state of pyrazole chemistry, where researchers focus on developing molecules that combine multiple functional groups within a single heterocyclic framework.

Recent synthetic methodologies have demonstrated the feasibility of constructing complex pyrazole derivatives through innovative approaches that address traditional challenges in heterocyclic synthesis. The development of transition metal-free synthetic routes has emerged as a particularly significant advancement, with researchers reporting efficient methods for preparing sulfonated pyrazoles from readily available starting materials. These methodological advances have enabled the synthesis of compounds like 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- with improved efficiency and reduced environmental impact.

The compound's structural complexity makes it an important subject for investigating structure-activity relationships within pyrazole chemistry. Research has shown that the specific arrangement of functional groups significantly influences the chemical behavior and properties of pyrazole derivatives. The presence of both carboxylic acid and sulfonyl functionalities provides opportunities for studying intermolecular interactions, hydrogen bonding patterns, and conformational preferences that are relevant to broader aspects of molecular design.

The investigation of pyrazole-sulfonyl derivatives has contributed to advancing our understanding of heterocyclic chemistry principles, particularly regarding the effects of electron-withdrawing groups on ring reactivity and stability. Studies have demonstrated that sulfonyl substitution significantly alters the electronic properties of pyrazole rings, leading to modified chemical behavior compared to unsubstituted pyrazoles. This knowledge has informed the design of new synthetic strategies and has contributed to the development of more efficient methods for preparing functionalized heterocycles.

Contemporary research efforts have also focused on exploring the synthetic versatility of compounds like 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- as intermediates for further chemical transformations. The presence of multiple reactive sites within the molecule provides opportunities for selective functionalization reactions that can lead to even more complex molecular architectures. This aspect of pyrazole chemistry has become increasingly important as researchers seek to develop efficient routes to structurally diverse compound libraries for various applications.

Properties

IUPAC Name |

1-(2-methyl-4-sulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O6S/c1-6-4-7(20(17,18)19)2-3-9(6)13-10(14)5-8(12-13)11(15)16/h2-4H,5H2,1H3,(H,15,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBFQWYLRKBVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070868 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67939-25-7 | |

| Record name | 4,5-Dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067939257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This method is well-established for constructing the pyrazole ring system with desired substituents.

-

- Hydrazine derivatives, typically substituted hydrazines bearing the 2-methyl-4-sulfophenyl group.

- α,β-Unsaturated carbonyl compounds, such as chalcones or related enones, which provide the carbon framework for cyclization.

-

- Solvents: Ethanol or methanol are commonly used due to their polarity and ability to dissolve both reactants.

- Catalysts: Acidic catalysts like acetic acid or sulfuric acid facilitate the cyclization by activating the carbonyl group and promoting nucleophilic attack by the hydrazine nitrogen.

- Temperature: Mild heating (typically 50–80 °C) is applied to drive the reaction to completion without decomposing sensitive groups.

- Reaction Time: Varies from several hours to overnight depending on scale and specific reactants.

Mechanism:

The hydrazine attacks the β-carbon of the α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and tautomerization to yield the dihydro-pyrazole ring with the carboxylic acid and ketone functionalities intact.

Industrial Production Methods

For large-scale synthesis, the process is optimized for yield, purity, and cost-effectiveness. Two main approaches are used:

-

- Traditional batch reactors allow precise control over reaction parameters.

- Parameters such as temperature, pH, and reaction time are optimized to maximize yield and minimize by-products.

- Post-reaction workup includes filtration, crystallization, and purification steps.

-

- Emerging method for scalable production with improved safety and reproducibility.

- Reactants are continuously fed into a flow reactor where reaction conditions are tightly controlled.

- Benefits include enhanced heat and mass transfer, shorter reaction times, and easier scale-up.

Optimization studies have shown that maintaining acidic conditions and moderate temperatures improves cyclization efficiency and product purity. The use of formic acid instead of phosphoric acid in the mobile phase is recommended for downstream analytical compatibility, indicating the importance of acid choice in both synthesis and analysis.

Reaction Parameters and Their Effects

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Solvent | Ethanol, Methanol | Good solubility, facilitates cyclization |

| Catalyst | Acetic acid, Sulfuric acid | Protonates carbonyl, increases electrophilicity |

| Temperature | 50–80 °C | Balances reaction rate and stability |

| Reaction Time | 4–24 hours | Ensures complete conversion |

| pH | Acidic (pH ~2–4) | Promotes cyclization, prevents side reactions |

Purification and Isolation

After synthesis, the compound is typically isolated by:

- Crystallization: Using solvents like water or aqueous ethanol to precipitate the product.

- Chromatography: Preparative reverse-phase HPLC using columns such as Newcrom R1 with mobile phases of acetonitrile, water, and phosphoric or formic acid for high purity isolation.

- Drying: Under vacuum to remove residual solvents.

Analytical Characterization Supporting Preparation

- HPLC Analysis: Reverse-phase HPLC methods have been developed for purity assessment and preparative isolation. The mobile phase composition and pH are critical for resolution and compatibility with mass spectrometry detection.

- Mass Spectrometry: Confirms molecular weight and structural integrity post-synthesis.

- NMR and IR Spectroscopy: Used to verify the formation of the pyrazole ring and the presence of functional groups.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydrazine + α,β-unsaturated carbonyl cyclization | Acid-catalyzed, ethanol/methanol solvent, moderate heat | High specificity, well-established | Requires careful control of acidity and temperature |

| Batch Industrial Synthesis | Controlled parameters, crystallization purification | Scalable, reproducible | Longer reaction times, batch variability |

| Continuous Flow Synthesis | Continuous reactant feed, precise control | Faster, safer, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the carboxylic acid and sulfonyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

- Sulfophenyl vs. Nitrophenyl/Chlorophenyl : The sulfophenyl group improves water solubility and ionic character, favoring dye and analytical applications. Nitrophenyl and chlorophenyl derivatives exhibit higher lipophilicity, making them suitable for agrochemical and pharmaceutical synthesis .

- Azo Functionalization : The azo-containing derivative (CAS 3473-75-4) forms coordination complexes with metals like barium, enhancing stability in high-temperature dyeing processes .

Physicochemical Properties

Table 2: Physical and Analytical Data

Biological Activity

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- is a complex organic compound classified within the pyrazole family. Its molecular formula is with a molecular weight of approximately 298.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

| Property | Value |

|---|---|

| CAS Number | 67939-25-7 |

| Molecular Formula | C11H10N2O6S |

| Molecular Weight | 298.270 g/mol |

| LogP | -0.844 |

| InChI Key | WPBFQWYLRKBVCE-UHFFFAOYSA-N |

The biological activity of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as carboxylic acid and sulfonyl enables the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, thus modulating their activity.

Potential Applications

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in biochemical assays where it may compete with substrate binding or alter enzyme conformation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : Its structural characteristics indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrazole compounds, providing insights into their structure-activity relationships (SAR).

- Antifungal Activity : Research has shown that derivatives of pyrazole compounds exhibit significant antifungal properties against various phytopathogenic fungi. For instance, a study highlighted that certain pyrazole derivatives demonstrated higher antifungal activity than established fungicides like boscalid .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of pyrazole derivatives to specific enzyme targets. For example, one study indicated that a derivative could effectively bind to the active site of succinate dehydrogenase (SDH), suggesting a mechanism by which these compounds exert their antifungal effects .

- Structure-Activity Relationships (SAR) : A comprehensive SAR analysis has been conducted on various pyrazole derivatives, revealing that specific substitutions on the pyrazole ring significantly influence biological activity. Compounds with larger substituents often exhibited stronger bioactivities due to enhanced steric interactions within target sites .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo-, it is essential to compare it with other related compounds:

| Compound Type | Characteristics | Biological Activity |

|---|---|---|

| 1H-Pyrazole Derivatives | Variations in substituents on the pyrazole ring | Diverse biological activities |

| Sulfonyl Pyrazoles | Different sulfonyl group substitutions | Potentially enhanced solubility |

| Ketopyrazoles | Ketone groups at different positions | Varied reactivity and stability |

The unique combination of functional groups in 1H-Pyrazole-3-carboxylic acid contributes to its distinct chemical reactivity and potential biological applications.

Q & A

Basic: What synthetic routes are commonly employed to synthesize sulfophenyl-substituted pyrazole derivatives?

Methodological Answer:

Synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) and subsequent functionalization. For example:

- Diazonium salt coupling introduces azo linkages (common in dye chemistry), where diazonium intermediates react with phenolic or aromatic amines under acidic conditions .

- Sulfonation at the phenyl group can be achieved via chlorosulfonic acid treatment, followed by neutralization to form sodium salts .

Key parameters include temperature control (<5°C for diazonium stability) and pH adjustment to prevent side reactions.

Advanced: How can competing side reactions during azo linkage formation be minimized?

Methodological Answer:

Competing hydrolysis or over-sulfonation can be mitigated by:

- Low-temperature diazotization (0–5°C) to stabilize reactive intermediates.

- Stoichiometric control of nitrosating agents (e.g., NaNO₂) to avoid excess HNO₂, which promotes decomposition .

- In situ quenching of unreacted diazonium salts using urea or sulfamic acid. Computational modeling (DFT) can predict reactive sites to optimize regioselectivity .

Basic: What spectroscopic techniques validate the structure of sulfophenyl-pyrazole derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., sulfophenyl protons resonate downfield at δ 7.5–8.5 ppm; pyrazole C=O appears ~165–170 ppm) .

- FTIR : Sulfonate S=O stretches at ~1180–1200 cm⁻¹ and C=O at ~1680 cm⁻¹ .

- Mass spectrometry (HRMS) : Verifies molecular ion peaks and sodium adducts (e.g., [M+2Na]⁺ for disodium salts) .

Advanced: How does the sulfophenyl substituent influence solubility and reactivity?

Methodological Answer:

The sulfonate group (-SO₃⁻) enhances water solubility via ionic interactions, critical for biological assays or aqueous-phase catalysis. However, it reduces lipid solubility, impacting membrane permeability. Reactivity is modulated by:

- Electron-withdrawing effects , which activate the pyrazole ring toward nucleophilic substitution at the 3-carboxylic acid position .

- pH-dependent behavior : Deprotonation at physiological pH (pKa ~1–2 for sulfonic acids) stabilizes the anion, affecting binding in enzyme inhibition studies .

Basic: What purification strategies are effective for sodium salts of this compound?

Methodological Answer:

- Recrystallization : Use polar solvents (water:ethanol mixtures) to exploit high solubility of sodium salts in water .

- Ion-exchange chromatography : Removes residual sulfonic acid impurities by replacing Na⁺ with H⁺, followed by neutralization .

- Reverse-phase HPLC : Achieves >98% purity using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Advanced: How do structural modifications (e.g., methyl or fluorophenyl groups) alter biological activity?

Methodological Answer:

- Methyl groups at the 2-position increase steric hindrance, reducing off-target interactions in enzyme inhibition (e.g., COX-2 selectivity) .

- Fluorophenyl substitutions enhance metabolic stability via C-F bond resistance to oxidative degradation. Docking studies show fluorine’s electronegativity improves binding affinity in hydrophobic pockets .

- Comparative SAR studies using IC₅₀ values and molecular dynamics simulations quantify these effects .

Basic: What analytical methods assess stability under storage conditions?

Methodological Answer:

- Accelerated stability testing : Heat/humidity exposure (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., hydrolysis of the oxo group) .

- pH stability profiling : Buffered solutions (pH 1–10) analyzed via UV-Vis spectroscopy to detect sulfonate ester formation or ring-opening .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding poses. The sulfophenyl group often anchors to basic residues (e.g., lysine) via electrostatic interactions .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .

- QSAR models : Relate substituent Hammett constants (σ) to inhibitory potency (e.g., COX-2 IC₅₀) .

Basic: What safety precautions are recommended during handling?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulfonic acids (irritants) .

- Ventilation : Use fume hoods during diazotization to prevent inhalation of NOx gases .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclization, followed by enzymatic cleavage .

- Continuous-flow reactors : Improve heat/mass transfer for diazonium reactions, reducing racemization risks .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress to terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.